molecular formula C12H8F16O3 B12078695 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate

4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12078695
M. Wt: 504.16 g/mol
InChI Key: OUZRNNVQISTVSJ-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate (CAS: 1980034-92-1) is a fluorinated carbonate ester characterized by two highly fluorinated alkyl chains: a pentafluoropentyl group and a perfluorohexyl group. Its InChIKey (OUZRNNVQISTVSJ-UHFFFAOYSA-N) confirms its unique stereoelectronic properties due to extensive fluorine substitution . Fluorinated carbonates are widely used in specialty materials, surfactants, and pharmaceutical intermediates due to their chemical inertness, thermal stability, and lipophilicity.

Properties

Molecular Formula

C12H8F16O3

Molecular Weight

504.16 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C12H8F16O3/c13-6(14,11(23,24)25)2-1-3-30-5(29)31-4-7(15,16)8(17,18)9(19,20)10(21,22)12(26,27)28/h1-4H2

InChI Key

OUZRNNVQISTVSJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated alcohols, ethers, and other derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares key structural features and properties of 4,4,5,5,5-pentafluoropentyl 1H,1H-perfluorohexyl carbonate with related compounds:

Compound Name CAS Number Substituents Molecular Weight Fluorine Content Key Applications/Properties Suppliers
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate 1980034-92-1 Pentafluoropentyl + perfluorohexyl ~440 g/mol High (14 F atoms) Surfactants, specialty materials 1
4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate 1980048-74-5 Pentafluoropentyl + pentafluoropropyl 440 g/mol Moderate (10 F atoms) Intermediate for fluoropolymer synthesis 1
1H,1H,2H,2H-Perfluorohexyl propyl carbonate 1980034-59-0 Perfluorohexyl + non-fluorinated propyl ~380 g/mol Lower (6 F atoms) Solubility modifiers, coatings 2
1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate 1980086-72-3 Perfluorohexyl + non-fluorinated isopropyl ~380 g/mol Lower (6 F atoms) Hydrophobic coatings 2

Key Observations :

  • Fluorine Content: The target compound has the highest fluorine content (14 F atoms) among the listed carbonates, enhancing its hydrophobicity and chemical resistance compared to derivatives with shorter fluorinated chains (e.g., pentafluoropropyl) or non-fluorinated substituents .
  • Molecular Weight : Compounds with longer perfluoroalkyl chains (e.g., perfluorohexyl) exhibit higher molecular weights, which may influence their viscosity and phase behavior in formulations.
  • Applications: The perfluorohexyl group in the target compound suggests utility in high-performance surfactants or materials requiring extreme non-reactivity, whereas derivatives with non-fluorinated alkyl groups (e.g., propyl) are more suited for solubility modulation .

Commercial Availability and Cost

  • The target compound is priced significantly higher (€1,499 for 25 g) than non-fluorinated or partially fluorinated carbonates (e.g., €111 for 250 g of 2-fluoro-6-(methoxymethoxy)phenylboronic acid) . This reflects the cost-intensive synthesis of perfluorinated chains.
  • 2–12 suppliers for simpler derivatives), indicating challenges in large-scale production .

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